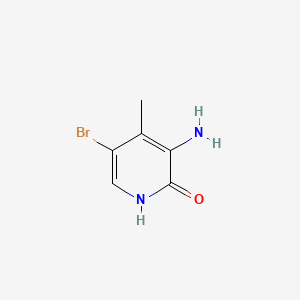

3-Amino-5-bromo-4-methylpyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-bromo-4-methylpyridin-2-ol: is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, a methyl group at the fourth position, and a hydroxyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-methylpyridine, followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group can be introduced through hydrolysis or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to an amine.

Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-Amino-5-bromo-4-methylpyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure allows for the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-bromo-4-methylpyridin-2-ol and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and hydroxyl groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.

Comparación Con Compuestos Similares

- 5-Bromo-4-methylpyridin-3-amine

- 2-Amino-5-bromo-4-methylpyridine

- 5-Bromo-2-hydroxy-4-methylpyridine

Comparison: 3-Amino-5-bromo-4-methylpyridin-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific synthetic and research applications.

Actividad Biológica

3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No. 889943-27-5) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with the following substituents:

- An amino group at the 3-position

- A bromine atom at the 5-position

- A hydroxyl group at the 2-position

This specific arrangement of functional groups contributes to its chemical reactivity and biological properties, making it a valuable compound in various fields, particularly in drug development and organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown promising results with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets such as enzymes or receptors. The presence of the amino, bromine, and hydroxyl groups allows for diverse interactions that can modulate enzyme activities, particularly in pathways involved in inflammation and infection .

One notable action is its inhibition of nitric oxide synthase (NOS2), which plays a critical role in inflammatory responses. In vitro studies have demonstrated that this compound can effectively inhibit NOS2 activity, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Beyond its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. For example, studies have indicated that certain derivatives may induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, by altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity .

Case Studies

- Inhibition of NOS2 : A study demonstrated that treatment with this compound resulted in significantly higher LDH levels in MCF-7 cells compared to untreated controls, indicating a potential mechanism for inducing cell death via apoptosis .

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, showcasing its ability to inhibit growth across multiple bacterial strains with MIC values comparable to traditional antibiotics .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Notable Activity |

|---|---|---|

| 5-Bromo-4-methylpyridin-3-amine | 0.80 | Antimicrobial |

| 2-Amino-5-bromo-4-methylpyridine | 0.78 | Anticancer |

| 5-Bromo-2-hydroxy-4-methylpyridine | 0.85 | Antimicrobial |

These comparisons highlight how variations in functional groups can lead to differing biological activities and potencies.

Propiedades

IUPAC Name |

3-amino-5-bromo-4-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZLSIEABVIDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652815 |

Source

|

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889943-27-5 |

Source

|

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.